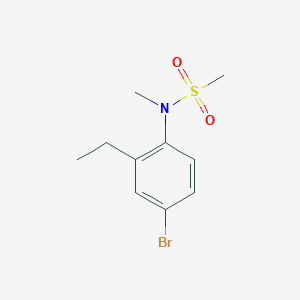![molecular formula C7H4BrCl2N3 B1457165 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-13-6](/img/structure/B1457165.png)
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of microwave technique as a new and robust approach . A mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and N-methyl piperazine was refluxed in ethanol for 2 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrCl2N3 . The average mass is 280.937 Da and the monoisotopic mass is 278.896545 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Pyrrolopyrimidine Nucleosides : A study by Hinshaw et al. (1969) involved synthesizing 5-bromo-4-chloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d] pyrimidine, a derivative of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which was used to study nucleophilic displacement reactions and their biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969).
Formation of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : Rahimizadeh et al. (2007) reported synthesizing 5-Bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine from 5-bromo-2,4-dichloro-6-methylpyrimidine, which led to the creation of 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Synthesis of Pyrrolo[2,3-d]pyrimidine Nucleoside Analogs : A study by Swayze et al. (1992) involved synthesizing various pyrrolo[2,3-d]pyrimidine derivatives related to nucleoside antibiotics, indicating the compound's role in creating analogs with potential biological activity (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).
Efficient Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : Wang et al. (2017) described a green and simple method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine, showcasing its application in creating environmentally friendly synthetic routes (Wang, Zheng, Kong, Zhang, Chen, & Wang, 2017).
Synthesis of Azo Compounds Based on Pyrimido[4,5-e][1,3,4]thiadiazine : Nikpour et al. (2012) developed new 5-bromo-2,4-dichloro-6-alkylpyrimidines leading to the formation of 5-alkyl-7-chloro-3-phenylazo-1-phenyl-1H-pyrimido[4,5-e][1,3,4] thiadiazines, indicating the compound's role in novel azo compound synthesis (Nikpour, Zarinabadi, & Saberi, 2012).
Modular Synthesis of Pyrrolo[2,3-d]pyrimidines : Voronkov et al. (2006) described a modular approach to synthesize various pyrrolo[2,3-d]pyrimidines starting from 5-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine, underlining its utility in a versatile and efficient synthesis process (Voronkov, Gu, Baugh, & Becker, 2006).
Investigation of Regioselectivity in Reactions : Doulah et al. (2014) explored the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, shedding light on the compound's reactivity and applications in detailed chemical analysis (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
It is suggested that similar compounds may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence the expression of several genes, including p53, bax, dr4, and dr5 .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the g1/s phase in mcf7 cells and induce apoptotic death of mcf7 cells .
Propiedades
IUPAC Name |
5-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-13-2-3(8)4-5(9)11-7(10)12-6(4)13/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFRPAZUPZLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732489 | |
| Record name | 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131992-13-6 | |
| Record name | 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-5-methylbenzo[d]oxazole](/img/structure/B1457089.png)


![Methyl 4-[1-(Boc-amino)ethyl]benzoate](/img/structure/B1457095.png)
![Methyl 2-chlorobenzo[d]oxazole-6-carboxylate](/img/structure/B1457096.png)

![N-[(3-methylphenyl)methyl]cyclobutanamine](/img/structure/B1457100.png)


![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
